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molecular formula C16H17O2P B8723933 methyl 3-diphenylphosphanylpropanoate CAS No. 76734-29-7

methyl 3-diphenylphosphanylpropanoate

Cat. No. B8723933
M. Wt: 272.28 g/mol
InChI Key: HCZDSQSBFCVXFG-UHFFFAOYSA-N
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Patent
US04668809

Procedure details

A mixture of 8.6g (0.1 mole) methyl acrylate and 19.5g (0.105 mole, 5% excess) of diphenyl phosphine was reacted at 15° C. in the routine manner of Example 1. U.V. irradiation in a rapid reaction. After 1 hour, there was no acrylate left unconverted. The expected mono- and diadducts were formed in a weight ration of about 95 to 5. (A sample of the reaction mixture which was not irradiated also showed a complete conversion after 22 hours but not after 1 hour.) On distillation of the reaction mixture in vacuo, the monoadduct, i.e. 2-carbomethoxyethyl diphenyl phosphine., was obtained as an almost colorless liquid distillate having a slight yellow tint (Table 3).
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3].[C:7]1([PH:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C([O-])(=O)C=C>>[C:1]([CH2:2][CH2:3][P:13]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([O:5][CH3:6])=[O:4]

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
19.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)PC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted at 15° C. in the routine manner of Example 1
CUSTOM
Type
CUSTOM
Details
irradiation
CUSTOM
Type
CUSTOM
Details
in a rapid reaction
WAIT
Type
WAIT
Details
left unconverted
CUSTOM
Type
CUSTOM
Details
The expected mono- and diadducts were formed in a weight ration of about 95 to 5
CUSTOM
Type
CUSTOM
Details
(A sample of the reaction mixture which was not irradiated also
CUSTOM
Type
CUSTOM
Details
after 22 hours
Duration
22 h
WAIT
Type
WAIT
Details
not after 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
) On distillation of the reaction mixture in vacuo
CUSTOM
Type
CUSTOM
Details
, was obtained as an almost colorless liquid distillate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(=O)(OC)CCP(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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